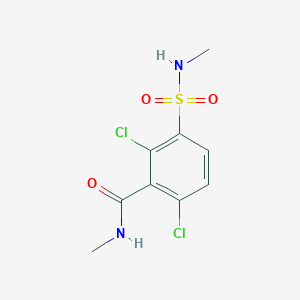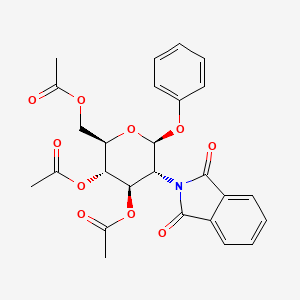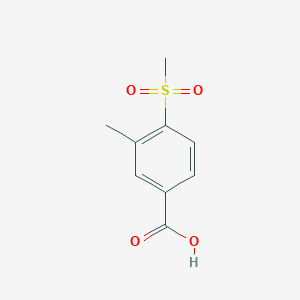
2,6-ジクロロ-N-メチル-3-(メチルスルファモイル)ベンゾアミド
概要
説明
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound with the molecular formula C9H10Cl2N2O3S and a molecular weight of 297.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the production of other chemicals and materials due to its reactivity and stability
生化学分析
Biochemical Properties
2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . The compound’s stability may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing toxicity.
Metabolic Pathways
2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to alterations in energy production, biosynthesis, and degradation of biomolecules.
Transport and Distribution
Within cells and tissues, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and effectiveness in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is essential for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
準備方法
The synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-methyl-3-(methylsulfamoyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
作用機序
The exact mechanism of action of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
類似化合物との比較
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide can be compared with other similar compounds such as:
2,6-dichlorobenzamide: Lacks the methylsulfamoyl group, resulting in different chemical properties and reactivity.
N-methyl-3-(methylsulfamoyl)benzamide: Lacks the dichloro substitution on the benzene ring, affecting its chemical behavior.
2,6-dichloro-N-methylbenzamide: Lacks the methylsulfamoyl group, leading to different applications and reactivity.
These comparisons highlight the unique structural features and reactivity of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUYBRMCLHMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B1455302.png)


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid](/img/structure/B1455309.png)






![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B1455323.png)
